8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Description
Properties
IUPAC Name |
8-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO6S/c1-10(2,3)20-9(17)14-4-11(5-14)6-21(18,19)7-12(11,13)8(15)16/h4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAYZKVZRPCWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the fluorine atom via a fluorination reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring the consistency and quality of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
The compound 8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This article will explore its applications in chemistry, biology, medicine, and industry, supported by detailed data tables and insights from verified sources.
Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including cyclization and substitution reactions. The synthesis often involves multiple steps starting from readily available precursors.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts sulfur to sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Reduces carbonyl groups to alcohols | Lithium aluminum hydride |
| Substitution | Replaces fluorine with other nucleophiles | Amines |
Biology
Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have suggested that its mechanism of action may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Medicine
Drug Development
Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to bind selectively to biological targets makes it suitable for further development in therapeutic applications.
Industry
Material Development
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its chemical properties can be harnessed to create innovative solutions in various sectors, including pharmaceuticals and materials science.
Case Studies and Research Findings
-
Antimicrobial Activity Study
A study investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as an antimicrobial agent in pharmaceuticals. -
Anticancer Properties Research
In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate. Further research is required to elucidate the underlying mechanisms. -
Synthesis Optimization
Researchers have optimized synthesis routes for large-scale production of this compound, focusing on reaction conditions that enhance yield and purity while minimizing by-products.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic Acid
- Molecular Formula: C₁₂H₁₉NO₆S
- Molecular Weight : 305.35 g/mol
- Key Differences : Lacks the fluorine substituent at position 6.
- This compound serves as a critical intermediate in synthesizing fluorinated derivatives .
tert-Butyl 8-(((Benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-Dioxide
- Molecular Formula : C₂₀H₂₇N₂O₆S
- Molecular Weight : 423.51 g/mol
- Key Differences: Substitutes fluorine with a benzyloxycarbonyl-protected amino group at position 7.
- Implications: The benzyloxycarbonyl (Cbz) group introduces bulkier steric hindrance, which may complicate synthetic deprotection steps. The amino group could enable further functionalization for prodrug strategies .
(8R)-6-(2-Amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid
- Molecular Formula : C₁₈H₁₇F₂N₅O₂
- Molecular Weight : 373.36 g/mol
- Key Differences : Features a pyrimidoindole substituent and dual fluorine atoms.
- Dual fluorination may improve metabolic stability and target affinity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₇FNO₆S | 338.33 | 8-Fluoro, Boc, carboxylic acid | Enhanced lipophilicity, metabolic stability |
| 2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic Acid | C₁₂H₁₉NO₆S | 305.35 | Boc, carboxylic acid | Intermediate for fluorinated analogs |
| tert-Butyl 8-(((Benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-Dioxide | C₂₀H₂₇N₂O₆S | 423.51 | Cbz-protected amino, Boc | Bulky, synthetic versatility |
| (8R)-6-(2-Amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid | C₁₈H₁₇F₂N₅O₂ | 373.36 | Pyrimidoindole, dual fluoro | Kinase inhibition potential |
Q & A
Q. Table 1. Comparative Stability of Spirocyclic Analogs
| Compound | Half-life (pH 7.4) | Major Degradation Product | Reference |
|---|---|---|---|
| Non-fluorinated analog | 6 hours | Sulfonic acid derivative | |
| 8-Fluoro derivative | 12 hours | 8-Hydroxy intermediate | |
| 6,6-Dioxo-thia derivative | 8 hours | Thiophene ring-opened byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
